

Physical and chemical properties of 2-Acetylpyrrole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetylpyrrole

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An In-depth Technical Guide to the Physical and Chemical Properties of **2-Acetylpyrrole**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylpyrrole, a heteroaromatic ketone, is a significant organic compound with applications spanning the flavor and fragrance industries to its use as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} It is a naturally occurring product of the Maillard browning reaction, contributing to the characteristic aroma of many cooked foods like bread and coffee.^{[2][3]} Understanding its core physical, chemical, and spectroscopic properties is crucial for its effective application and for the development of new molecular entities. This guide provides a comprehensive overview of **2-Acetylpyrrole**, including its key properties, detailed experimental protocols for its synthesis and characterization, and a summary of its known chemical reactivity and biological relevance.

Physical Properties

The physical characteristics of **2-Acetylpyrrole** are summarized in the table below, providing essential data for handling, storage, and experimental design.

Property	Value	Source(s)
Appearance	White to beige or yellowish crystalline powder/solid.[4]	
Odor	Reminiscent of bread, walnut, and licorice.[4]	
Molecular Formula	C ₆ H ₇ NO	[5]
Molecular Weight	109.13 g/mol	[5]
Melting Point	88-93 °C	[5]
Boiling Point	220 °C (at 760 mm Hg)	[5]
Solubility	Soluble in water, ethanol, and ether. Soluble in DMSO (100 mg/mL).[6][7]	
LogP (Octanol/Water)	0.93	[3]

Chemical and Spectroscopic Properties

Key identifiers and spectral data for **2-Acetylpyrrole** are crucial for its unambiguous identification and structural elucidation.

Property	Value	Source(s)
IUPAC Name	1-(1H-pyrrol-2-yl)ethanone	[6]
CAS Number	1072-83-9	[5]
SMILES	<chem>CC(=O)C1=CC=CN1</chem>	[5]
InChIKey	IGJQUJNPMOYEJY-UHFFFAOYSA-N	[5]
¹ H NMR (90 MHz, CDCl ₃)	δ (ppm): 2.44 (s, 3H, CH ₃), 6.23-6.30 (m, 1H, pyrrole-H), 6.90-6.97 (m, 1H, pyrrole-H), 7.02-7.10 (m, 1H, pyrrole-H).	[6]
¹³ C NMR (25.16 MHz, CDCl ₃)	δ (ppm): 25.43 (CH ₃), 110.48, 117.51, 125.58, 132.17 (pyrrole carbons), 188.46 (C=O).	[6]
IR Absorption (KBr Pellet)	Key peaks include N-H stretching, C=O (carbonyl) stretching (conjugated), and C-H aromatic stretching. The carbonyl band appears as a doublet in non-polar solvents like CCl ₄ . [8][9]	
Mass Spectrum (EI)	Molecular Ion [M] ⁺ : m/z 109.	[6]

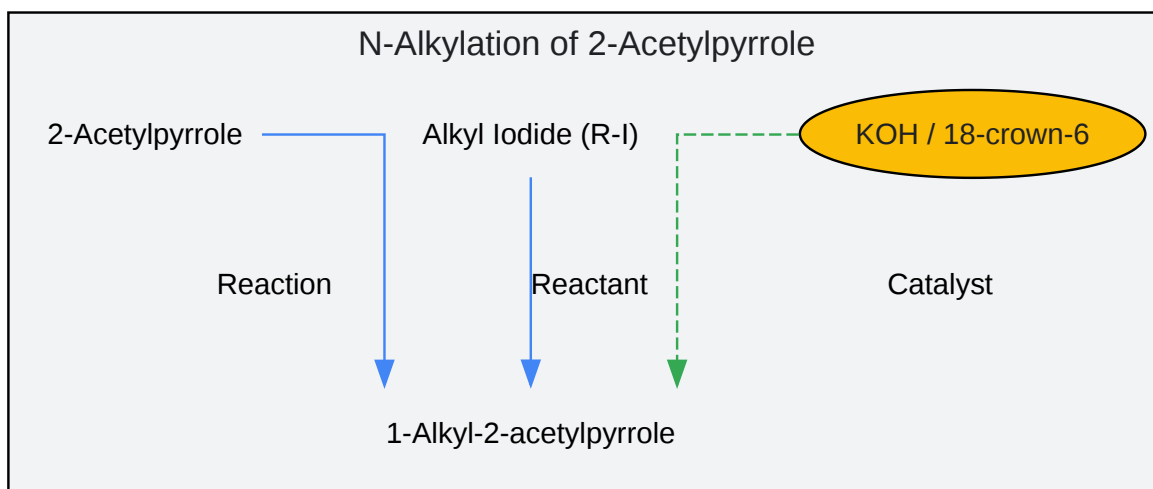
Chemical Reactivity and Synthesis

2-Acetylpyrrole's reactivity is governed by the electron-rich pyrrole ring and the electrophilic acetyl group. It serves as a precursor for various derivatives.

Key Chemical Reactions

- N-Alkylation: The pyrrolic nitrogen can be alkylated. For instance, **2-Acetylpyrrole** undergoes an alkylation reaction with alkyl iodide in a benzene/solid KOH system, often

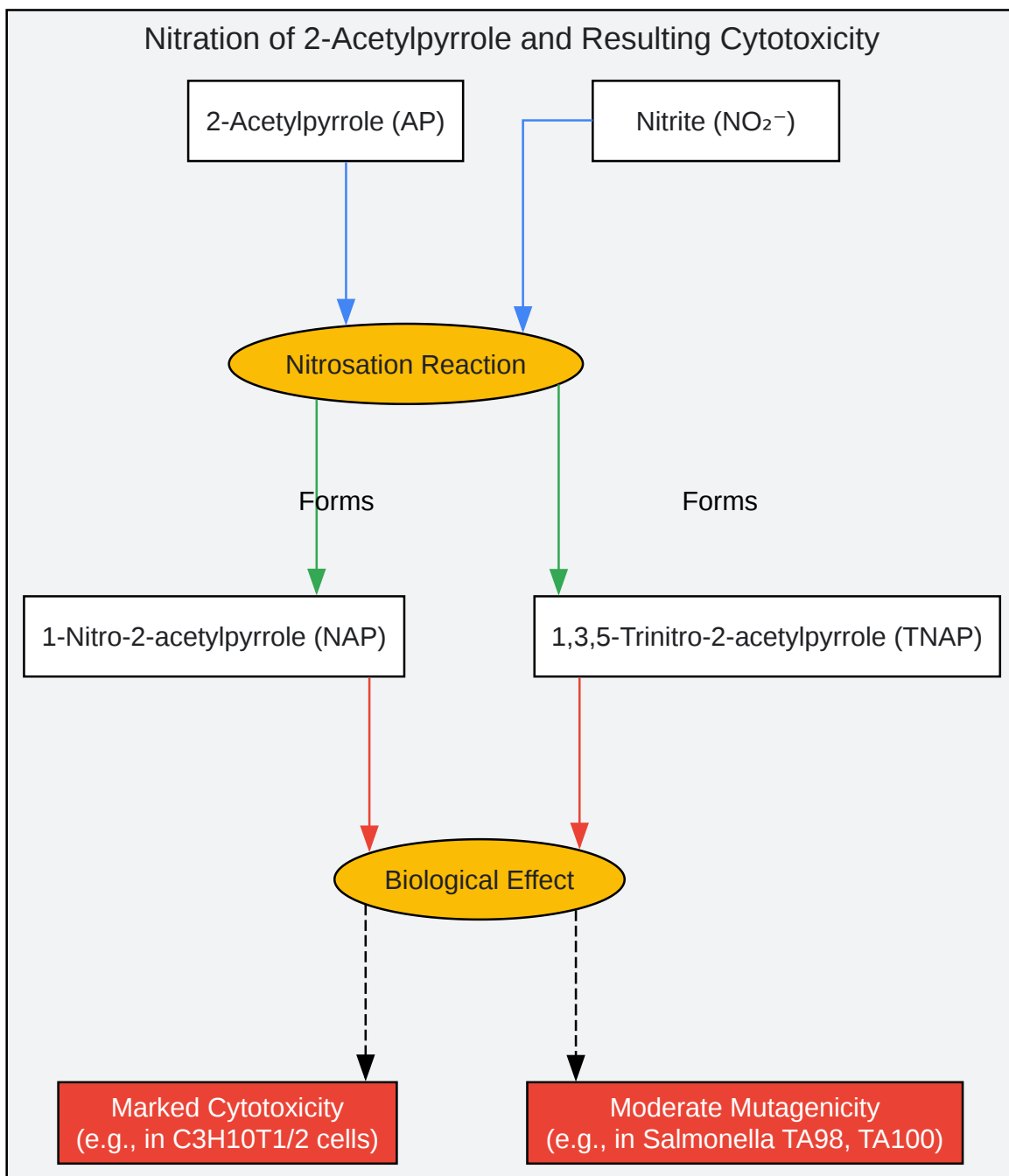
catalyzed by a phase-transfer catalyst like 18-crown-6, to yield the corresponding 1-alkyl derivative.[4][5]

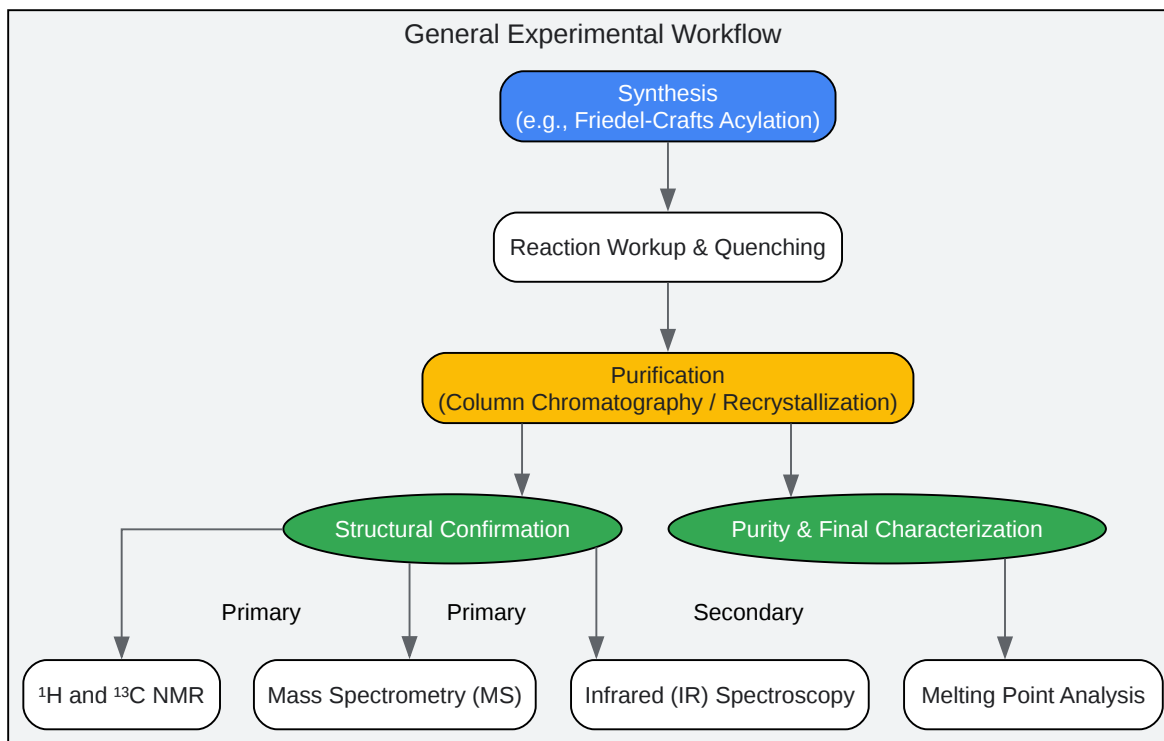


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Caption: N-Alkylation of **2-Acetylpyrrole**.

- Reaction with Nitrite: In the presence of nitrite, **2-Acetylpyrrole** can form N-nitro derivatives, specifically 1-nitro-**2-acetylpyrrole** (NAP) and 1,3,5-trinitro-**2-acetylpyrrole** (TNAP).[10] These compounds have demonstrated mutagenic and cytotoxic properties.[10] This reaction is significant for food chemistry and toxicology, as it can occur in nitrite-containing foods or in vivo.[10]





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- To cite this document: BenchChem. [Physical and chemical properties of 2-Acetylpyrrole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092022#physical-and-chemical-properties-of-2-acetylpyrrole]

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